(Rac)-SNC80 -

(Rac)-SNC80

Catalog Number: EVT-1564644
CAS Number:
Molecular Formula: C28H39N3O2
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(Rac)-SNC80 was first synthesized in the early 1990s as part of research aimed at developing non-peptide delta-opioid receptor agonists. It is classified under the category of opioid receptor agonists, specifically targeting the delta subtype. Its chemical structure allows it to interact selectively with these receptors, distinguishing it from other opioid compounds that may act on multiple receptor types.

Synthesis Analysis

Methods and Technical Details

The synthesis of (Rac)-SNC80 involves several key steps, starting from commercially available precursors. The process typically includes:

  1. Starting Materials: The synthesis begins with known compounds that serve as intermediates.
  2. Methylation: A critical step involves the methylation of phenolic hydroxyl groups to enhance solubility and receptor affinity.
  3. Reduction and Alkylation: Subsequent reactions include reduction processes using lithium aluminum hydride to form secondary amines, followed by alkylation with suitable reagents like cinnamyl bromide.
  4. Purification: The final product is purified through various chromatographic techniques to isolate the desired enantiomeric forms.
Molecular Structure Analysis

Structure and Data

(Rac)-SNC80 has a complex molecular structure characterized by its bicyclic framework. The compound's structure can be represented as follows:

  • Molecular Formula: C19_{19}H24_{24}N2_2O2_2
  • Molecular Weight: Approximately 312.41 g/mol
  • Key Functional Groups: The structure includes an amine group, methoxy groups, and a phenyl moiety, which are crucial for its biological activity.

The stereochemistry of (Rac)-SNC80 plays a vital role in its interaction with delta-opioid receptors, influencing both affinity and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

(Rac)-SNC80 participates in several chemical reactions that are essential for its synthesis and functional activity:

  1. N-Methylation: This reaction enhances the lipophilicity of the compound, facilitating better penetration through biological membranes.
  2. Alkylation Reactions: These reactions are crucial for forming the final amine structure that interacts with opioid receptors.
  3. Hydrogenation: This step is often employed to reduce double bonds within the molecular framework, contributing to the stability and activity of the compound.

These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

The mechanism of action of (Rac)-SNC80 primarily involves its binding to delta-opioid receptors located in the central nervous system. Upon binding, (Rac)-SNC80 activates these receptors, leading to:

  • Inhibition of Neuropeptide Release: This results in reduced pain perception.
  • Modulation of Neurotransmitter Activity: It influences pathways involved in mood regulation and analgesia.

Studies indicate that (Rac)-SNC80 exhibits both full agonist activity at delta-opioid receptors while displaying minimal side effects commonly associated with traditional opioids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(Rac)-SNC80 exhibits distinct physical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include its ability to form various derivatives through modification of functional groups, which can enhance or alter its pharmacological profile .

Applications

Scientific Uses

(Rac)-SNC80 has several scientific applications:

  1. Pain Management Research: Investigated for its potential use in treating chronic pain conditions without the high addiction potential associated with traditional opioids.
  2. Neurological Studies: Explored for its effects on mood disorders due to its action on delta-opioid receptors.
  3. Pharmacological Tool: Utilized in research settings to better understand opioid receptor signaling pathways and their implications in various physiological processes.
Chemical Identity and Structural Characterization

Stereochemical Configuration and Racemic Composition

(Rac)-SNC80 (CAS: 1217643-87-2) is the racemic mixture of the chiral δ-opioid receptor agonist SNC80 (NIH 10815). This compound contains equimolar proportions of both enantiomers: the biologically active (R)-isomer and its (S)-counterpart [1] [2]. The stereogenic centers in SNC80 reside at the benzylic carbon (α-position) and within the piperazine ring (positions C2 and C5), adopting specific configurations: the (R)-enantiomer possesses the stereodescriptor (αR,2S,5R) [5] [10]. Racemization eliminates the stereoselective binding preference observed in the pure (R)-enantiomer, resulting in distinct pharmacological behavior. This racemic composition facilitates comparative pharmacological studies by serving as a control to isolate stereospecific effects from other biological activities [1].

The racemate designation "(Rac)" explicitly denotes the 1:1 mixture of enantiomers, distinguishing it from the enantiopure compound used in most pharmacological studies. This distinction is critical for interpreting binding data and functional assays, as the racemate exhibits approximately half the potency of the pure (R)-enantiomer at δ-opioid receptors due to the inclusion of the less active (S)-enantiomer [1] [8].

Molecular Formula and Physicochemical Properties

The molecular structure of (Rac)-SNC80 is defined by the empirical formula C₂₈H₃₉N₃O₂, corresponding to a molecular weight of 449.63 g/mol [1] [2] [10]. This non-peptidic small molecule features a complex topology with three distinct moieties: (1) a N,N-diethylbenzamide group, (2) a 3-methoxybenzyl spacer, and (3) a 2,5-dimethyl-4-allylpiperazine system [5] [8]. The compound presents as an off-white to white solid under standard conditions [10].

Table 1: Physicochemical Properties of (Rac)-SNC80

PropertyValueConditions/Notes
Molecular Weight449.63 g/molCalculated from formula
Melting Point122-123°CDetermined experimentally
Boiling Point564.8±50.0°C (Predicted)Computational estimation
Density1.040 g/cm³Estimated for solid state
SolubilitySoluble in DMSOApprox. 20-50 mg/mL
pKa (Predicted)7.29±0.10Basic nitrogen protonation
Storage StabilityRoom Temperature (RT)Long-term storage recommended at RT
SMILES NotationO=C(N(CC)CC)C1=CC=C(C(N2C(C)CN(CC=C)C(C)C2)C3=CC=CC(OC)=C3)C=C1Racemic stereochemistry

Solubility characteristics show moderate dissolution in dimethyl sulfoxide (DMSO), but limited aqueous solubility, necessitating organic solvents for in vitro studies [8] [10]. The ionizable tertiary amines (predicted pKa ≈7.29) allow salt formation under acidic conditions, potentially modifying crystallinity and solubility profiles. The thermal stability profile includes a melting point of 122-123°C, indicating stability at ambient temperatures for storage and handling [10]. Spectroscopic characterization (not tabulated) reveals distinctive signatures: FTIR shows carbonyl stretches at ~1640 cm⁻¹ (amide) and ~1250 cm⁻¹ (aryl ether), while ¹H-NMR displays characteristic allylic protons at δ 5.70-5.90 ppm and diethylamide methyl singlets at δ 1.10-1.30 ppm [1].

Synthesis Pathways and Analog Development

The synthetic route to (Rac)-SNC80 follows a multistep sequence originating from commercially available precursors. A pivotal intermediate, N,N-diethyl-4-formylbenzamide, undergoes nucleophilic addition with 3-methoxyphenylmagnesium bromide to yield a racemic benzhydrol intermediate. Subsequent Mitsunobu-type activation or direct displacement introduces the racemic 4-allyl-2,5-dimethylpiperazine component [6]. Alternative approaches employ reductive amination between the benzaldehyde precursor and the piperazine amine, generating the racemic benzylic center statistically [6]. Purification typically involves silica gel chromatography followed by recrystallization to achieve >98% purity [10].

Significant analog development has focused on structural optimization to dissociate biological activities. The most notable derivative, WB3, emerged from systematic medicinal chemistry efforts to attenuate δ-opioid receptor (DOR) binding while preserving hypometabolic properties. WB3 features critical modifications: (1) replacement of the N-allyl group with non-unsaturated substituents and (2) simplification of the piperazine ring system. Radioligand binding assays confirmed WB3 exhibits dramatically reduced DOR affinity (IC₅₀ = 3,470 nM) compared to SNC80 (IC₅₀ < 4.6 nM) – representing an approximately 1,000-fold decrease in DOR binding capacity [3].

Table 2: Structural and Pharmacological Comparison of SNC80 Enantiomers and Analog WB3

CompoundKey Structural Featuresδ-Opioid Receptor Binding (IC₅₀)Primary Biological Activity
SNC80 (R-enantiomer)(αR,2S,5R)-configuration with N-allyl group1.78 nM (Ki)Potent DOR agonism
(Rac)-SNC80Racemic mixture of R and S enantiomers~3.5 nM (Ki)*Reduced DOR potency vs. R-enantiomer
WB3Morpholino core; no N-allyl group3,470 nMHypometabolism induction; minimal DOR activity

*Estimated based on racemic composition

The structural determinants for metabolic suppression were elucidated through comparative studies: removal of the allyl moiety and modification of the distal basic nitrogen (pharmacophore for DOR binding) in WB3 abrogated opioid activity but surprisingly enhanced hypometabolic effects in Xenopus tadpole models [3]. This analog demonstrated more rapid and potent suppression of swimming activity and heart rate than the parent SNC80, confirming that the hypometabolic activity resides in a distinct pharmacophore unrelated to opioid receptor modulation [3]. Additional synthetic explorations have employed solid-phase strategies using REM (Rink Ethylenediamine Methoxy) resin to generate focused libraries of benzamide analogs, though none have surpassed WB3's unique activity profile [6] [7].

The structural evolution from SNC80 to WB3 represents a strategic approach in chemical biology: by systematically modifying regions associated with target binding (DOR), researchers successfully separated the convulsant liability of delta agonists from their therapeutically promising hypometabolic effects. This analog development enables exploration of metabolic suppression without confounding opioid effects, particularly relevant for organ preservation applications where receptor-independent biostasis is desirable [3].

Table 3: Synthetic Approaches to SNC80-Related Compounds

MethodologyKey AdvantagesRepresentative ProductsApplication Focus
Chiral ResolutionEnantiopure material(R)-SNC80; (S)-SNC80Stereospecific pharmacology studies
Racemic SynthesisSimplified synthesis; lower cost(Rac)-SNC80Comparative controls
REM Resin ChemistryRapid library generationPiperazine/benzamide analogsSAR exploration
AlCl₃-Promoted AminolysisEfficient C-N bond formationN-Alkyl variantsPharmacophore simplification
WB3 Analog SynthesisTargeted DOR affinity reductionWB3 (morpholino derivative)Non-opioid hypometabolic inducer

Structural images would appear here showing comparative architectures of SNC80, (Rac)-SNC80, and WB3

Properties

Product Name

(Rac)-SNC80

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Molecular Formula

C28H39N3O2

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3

InChI Key

KQWVAUSXZDRQPZ-UHFFFAOYSA-N

Synonyms

4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide
SNC 80
SNC-80
SNC80

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.